molecular formula C12H24O B1216375 4,8-Dimethyldecanal CAS No. 75983-36-7

4,8-Dimethyldecanal

Cat. No.: B1216375
CAS No.: 75983-36-7
M. Wt: 184.32 g/mol
InChI Key: XAUQKOJHYTYNRM-UHFFFAOYSA-N
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Description

4,8-Dimethyldecanal is an organic compound with the molecular formula C12H24O. It is known for its role as an aggregation pheromone produced by male red flour beetles, Tribolium castaneum . This compound is part of the aldehyde family and is characterized by its distinctive structure, which includes two methyl groups attached to a decanal backbone.

Mechanism of Action

Target of Action

The primary target of 4,8-Dimethyldecanal (4,8-DMD) is the red flour beetle, Tribolium castaneum . It acts as an aggregation pheromone produced by male beetles . The pheromone attracts both male and female beetles, aiding in successful foraging and mating .

Mode of Action

4,8-DMD interacts with its targets by being released into the environment where it acts as a signal to other beetles . The presence of this pheromone signals the presence of a potential mate, leading to aggregation .

Biochemical Pathways

4,8-DMD is biosynthesized through the fatty acid pathway . The biosynthesis of 4,8-DMD proceeds in the sequence Ac-Pr-Ac-Pr-Ac (Ac; acetate, Pr; propionate) . The production of 4,8-DMD was found to be inhibited by 2-octynoic acid, an inhibitor of the fatty acid pathway, but unaffected by mevastatin, an inhibitor of the mevalonate pathway .

Pharmacokinetics

The pharmacokinetics of 4,8-DMD in the context of beetles involves its production, release into the environment, and perception by other beetles

Result of Action

The release of 4,8-DMD results in the aggregation of beetles, which can lead to successful foraging and mating . It also has been found to interrupt death feigning behavior in beetles .

Action Environment

The action of 4,8-DMD is influenced by environmental factors such as the presence of other beetles and the concentration of the pheromone in the environment . The effectiveness of the pheromone can be influenced by these factors, potentially affecting the aggregation, foraging, and mating behaviors of the beetles .

Biochemical Analysis

Biochemical Properties

4,8-Dimethyldecanal plays a crucial role in biochemical reactions as an aggregation pheromone. It is biosynthesized through the fatty acid pathway, involving the incorporation of acetate and propionate . The enzymes and proteins involved in its biosynthesis include those that facilitate the conversion of fatty acid precursors into the final aldehyde product. Juvenile hormone III and pathway inhibitors such as 2-octynoic acid have been shown to affect the production of this compound . The interactions between this compound and these biomolecules are essential for its synthesis and regulation.

Cellular Effects

This compound influences various cellular processes, particularly in the context of its role as a pheromone. In Tribolium castaneum, it affects cell signaling pathways related to aggregation behavior . The compound’s impact on gene expression and cellular metabolism is evident in its ability to modulate the production of pheromones and other semiochemicals. The presence of this compound can lead to changes in cellular function, promoting aggregation and communication among beetles .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific receptors on the surface of target cells. These interactions trigger a cascade of intracellular events, leading to changes in enzyme activity and gene expression . The compound’s ability to inhibit or activate certain enzymes plays a pivotal role in its function as a pheromone. Additionally, this compound’s structure allows it to interact with various biomolecules, facilitating its role in chemical communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of pheromone production and aggregation behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Tribolium castaneum, higher doses of the compound have been shown to enhance aggregation behavior, while excessively high doses can lead to adverse effects such as reduced mobility and altered reproductive behavior . Understanding the threshold effects and potential toxicity of this compound is essential for its safe and effective use in pest management .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid biosynthesis. The enzymes and cofactors that facilitate its production include those that convert acetate and propionate into the final aldehyde product . The compound’s involvement in these pathways affects metabolic flux and the levels of various metabolites, highlighting its role in the broader context of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring its availability for pheromone production and release. The transport mechanisms of this compound are critical for its function as a chemical signal .

Subcellular Localization

The subcellular localization of this compound is primarily within the abdominal epidermis and associated tissues of Tribolium castaneum . This localization is essential for its activity as a pheromone, as it allows the compound to be efficiently produced and released. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its function .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,8-Dimethyldecanal can be synthesized through various methods. One notable method involves the Grignard reaction, where alkyl bromides react with citronellal to form corresponding alcohols. These alcohols are then reduced using lithium aluminum hydride to produce 2-alkenes, which are subsequently epoxidized with m-chloroperbenzoic acid. The final step involves the cleavage of the epoxides to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale Grignard reactions followed by reduction and epoxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as gas chromatography-mass spectrometry (GC-MS) is common to analyze and confirm the structure of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyldecanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

    Oxidation: 4,8-Dimethyldecanoic acid.

    Reduction: 4,8-Dimethyldecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,8-Dimethyldecanal has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethylnonanal: A one-carbon-shortened analogue of 4,8-dimethyldecanal.

    4,8-Dimethyldecanoic acid: The oxidized form of this compound.

    4,8-Dimethyldecanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific role as an aggregation pheromone in Tribolium castaneum. While similar compounds may share structural features, they do not exhibit the same biological activity. The presence of the aldehyde functional group and the specific positioning of the methyl groups are critical for its activity as a pheromone .

Properties

IUPAC Name

4,8-dimethyldecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUQKOJHYTYNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997341
Record name 4,8-Dimethyldecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75983-36-7
Record name 4,8-Dimethyldecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75983-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dimethyldecanal
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dimethyldecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997341
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Record name 4,8-dimethyldecanal
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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